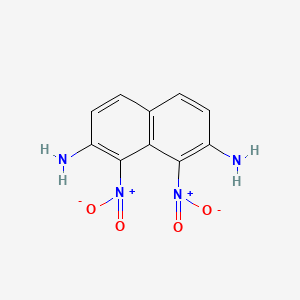![molecular formula C12H22I2Si2Sn B14347708 [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) CAS No. 94083-24-6](/img/structure/B14347708.png)
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound that features a unique combination of iodine, tin, and silicon atoms
Vorbereitungsmethoden
The synthesis of [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) typically involves the reaction of diiodostannane with prop-1-yne-3,1-diyl and trimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes
Wissenschaftliche Forschungsanwendungen
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecular structures.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The molecular pathways involved include the activation of specific catalytic sites and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds such as:
Prop-1-ene-1,3-diylbis(trimethylsilane): Similar in structure but lacks the iodine and tin atoms, making it less reactive in certain chemical reactions.
1,2-Propadiene-1,3-diylidenetetrakis(trimethylsilane): Contains multiple silicon atoms but differs in the arrangement of its carbon backbone.
The uniqueness of [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) lies in its combination of iodine, tin, and silicon atoms, which confer distinct chemical properties and reactivity patterns not found in other similar compounds.
Eigenschaften
CAS-Nummer |
94083-24-6 |
|---|---|
Molekularformel |
C12H22I2Si2Sn |
Molekulargewicht |
594.99 g/mol |
IUPAC-Name |
3-[diiodo(3-trimethylsilylprop-2-ynyl)stannyl]prop-1-ynyl-trimethylsilane |
InChI |
InChI=1S/2C6H11Si.2HI.Sn/c2*1-5-6-7(2,3)4;;;/h2*1H2,2-4H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
CCIIEUXWGCWGPP-UHFFFAOYSA-L |
Kanonische SMILES |
C[Si](C)(C)C#CC[Sn](CC#C[Si](C)(C)C)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
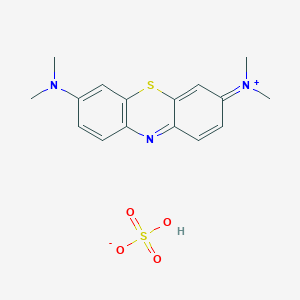
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
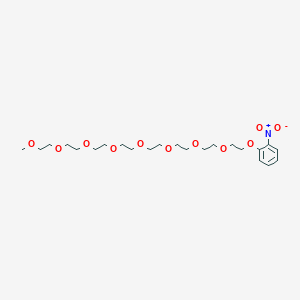
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)
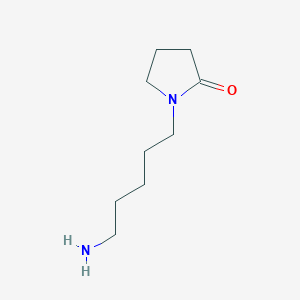
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
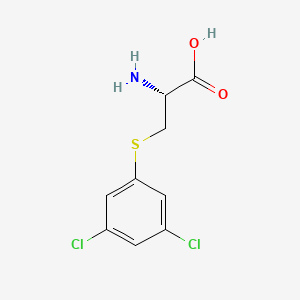
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)
![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
